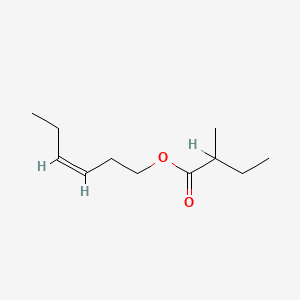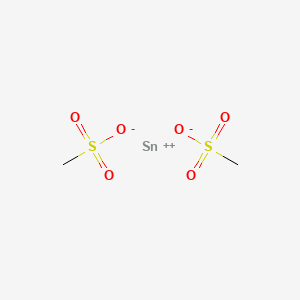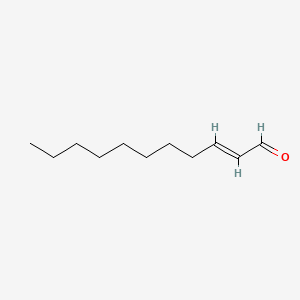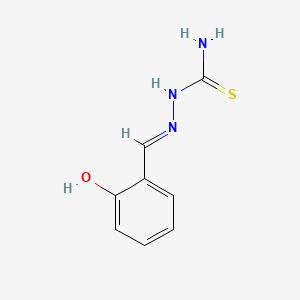
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Vue d'ensemble
Description
L'alpha-adénosine est un anomère rare de la bêta-adénosine, plus connue. Il s'agit d'un nucléoside purique composé d'adénine liée à un sucre ribose par une liaison alpha-glycosidique. Ce composé n'est pas naturellement abondant et possède des propriétés uniques qui le distinguent de son homologue bêta, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Mécanisme D'action
Target of Action
Alpha-Adenosine, also known as (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol or 9-alpha-d-ribofuranosyl-9h-purin-6-amine, primarily targets the adenosine receptors (ARs) in the body . These receptors are a family of G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3 . They play central roles in a broad range of physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system .
Mode of Action
Alpha-Adenosine interacts with its targets, the adenosine receptors, to exert its effects. It depresses the SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . This interaction results in negative chronotropy and dromotropy . It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
Alpha-Adenosine affects several biochemical pathways. It is involved in the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . In addition, it is involved in the regulation of adenylyl cyclase, phospholipase C, inositol triphosphate, diacylglycerol, phosphatidylinositol 3-kinase, and mitogen-activated protein kinases .
Pharmacokinetics
Alpha-Adenosine has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall . Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption , and it is absorbed by RBC’s and endothelium .
Result of Action
The molecular and cellular effects of alpha-Adenosine’s action are significant. It inhibits platelet aggregation to ADP . This mechanism is due to the elevation in intracellular cAMP and works through the A2a receptor . It also leads to hyperpolarization and suppression of calcium-dependent action potentials .
Action Environment
The action, efficacy, and stability of alpha-Adenosine can be influenced by environmental factors. For instance, adenosine is released from damaged tissue, which may contribute to the platelet dysfunction seen after severe trauma . Furthermore, the extracellular cAMP-adenosine pathway is operative in many cell types, including those of the airways . In airways, extracellular adenosine exerts pro-inflammatory effects and induces bronchoconstriction in patients with asthma and chronic obstructive pulmonary diseases .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'alpha-adénosine peut être synthétisée par plusieurs méthodes, notamment la procédure au mercure, la réaction de fusion et la glycosylation de Vorbrüggen . Ces méthodes impliquent la formation d'une liaison alpha-glycosidique entre l'adénine et le ribose. La procédure au mercure, par exemple, utilise des sels mercuriques pour faciliter le processus de glycosylation, tandis que la glycosylation de Vorbrüggen utilise des bases nucléiques protégées par des silyles et des donneurs de glycosyle en présence d'un catalyseur acide de Lewis.
Méthodes de Production Industrielle : La production industrielle d'alpha-adénosine est moins courante en raison de sa rareté et de la complexité de sa synthèse. Les progrès de la chimie synthétique ont permis de produire ce composé en plus grandes quantités en utilisant des conditions de réaction optimisées et des catalyseurs qui favorisent la formation de l'alpha-anomère par rapport au bêta-anomère .
Analyse Des Réactions Chimiques
Types de Réactions : L'alpha-adénosine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir l'alpha-adénosine en inosine ou en d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier la partie ribose ou la base adénine.
Substitution : Les réactions de substitution impliquent souvent le remplacement de groupes fonctionnels sur la base adénine ou le sucre ribose.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont fréquemment utilisés.
Substitution : Les conditions varient en fonction de la substitution souhaitée, mais les réactifs typiques comprennent les agents halogénants et les nucléophiles.
Principaux Produits :
4. Applications de la Recherche Scientifique
L'alpha-adénosine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse d'analogues de nucléosides et d'autres molécules complexes.
Biologie : L'alpha-adénosine est étudiée pour son rôle dans la signalisation cellulaire et le métabolisme.
Médecine : La recherche se poursuit sur ses utilisations thérapeutiques potentielles, notamment ses propriétés antivirales et anticancéreuses.
Industrie : Il est utilisé dans le développement d'essais biochimiques et comme composé de référence en chimie analytique
5. Mécanisme d'Action
L'alpha-adénosine exerce ses effets principalement par l'interaction avec les récepteurs de l'adénosine, qui sont des récepteurs couplés aux protéines G. Ces récepteurs comprennent les sous-types A1, A2A, A2B et A3. La liaison de l'alpha-adénosine à ces récepteurs peut moduler diverses voies de signalisation intracellulaire, notamment celles impliquant l'adénosine monophosphate cyclique (AMPc), la phospholipase C et les protéines kinases activées par les mitogènes . Ces interactions influencent de nombreux processus physiologiques, tels que la neurotransmission, la réponse immunitaire et la fonction cardiovasculaire.
Composés Similaires :
Bêta-Adénosine : La forme la plus courante de l'adénosine, impliquée dans de nombreux processus biologiques.
Inosine : Un dérivé oxydé de l'adénosine ayant des fonctions biologiques distinctes.
Désoxyadénosine : Un composant de l'ADN, qui diffère de l'adénosine par l'absence d'un groupe hydroxyle sur le sucre ribose.
Unicité : L'alpha-adénosine est unique en raison de sa liaison alpha-glycosidique, qui lui confère des propriétés chimiques et biologiques différentes par rapport à son homologue bêta. Cette particularité la rend précieuse pour des applications de recherche spécifiques où la configuration alpha est requise .
Applications De Recherche Scientifique
Alpha-Adenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Alpha-Adenosine is studied for its role in cellular signaling and metabolism.
Medicine: Research is ongoing into its potential therapeutic uses, including antiviral and anticancer properties.
Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry
Comparaison Avec Des Composés Similaires
Beta-Adenosine: The most common form of adenosine, involved in numerous biological processes.
Inosine: An oxidized derivative of adenosine with distinct biological functions.
Deoxyadenosine: A component of DNA, differing from adenosine by the absence of a hydroxyl group on the ribose sugar.
Uniqueness: Alpha-Adenosine is unique due to its alpha-glycosidic bond, which imparts different chemical and biological properties compared to its beta counterpart. This uniqueness makes it valuable for specific research applications where the alpha configuration is required .
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-CRKDRTNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-25-7 | |
| Record name | 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purin-6-amine, 9- alpha-D-ribofuranosyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


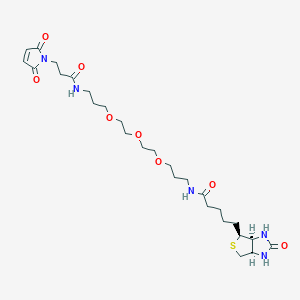
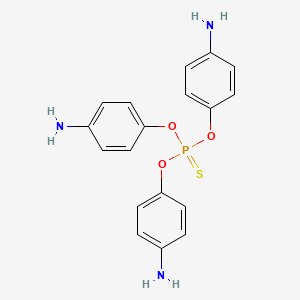

![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)
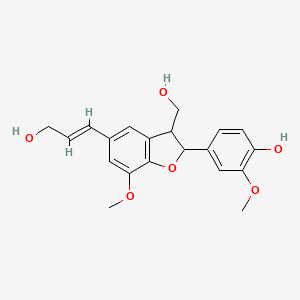
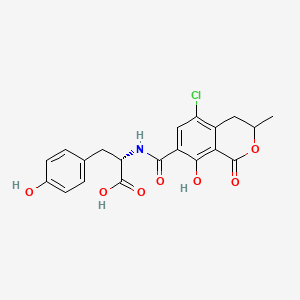

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)

